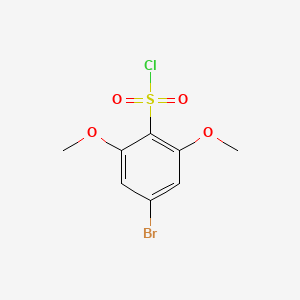
4-Bromo-2,6-dimethoxybenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-dimethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8BrClO4S. It is characterized by a bromine atom and two methoxy groups attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is typically a colorless to pale yellow liquid or crystalline solid at room temperature.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2,6-dimethoxybenzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of 4-bromo-2,6-dimethoxybenzenesulfonic acid.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and water can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Bromo-2,6-dimethoxybenzoic acid.
Reduction: 4-Bromo-2,6-dimethoxybenzenesulfonic acid.
Substitution: Various amides, esters, and sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2,6-dimethoxybenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In biochemical studies to modify biomolecules and study their interactions.
Medicine: In drug discovery and development processes to synthesize potential therapeutic compounds.
Industry: In the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism by which 4-Bromo-2,6-dimethoxybenzenesulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
4-Bromo-2,6-dichlorobenzenesulfonyl chloride
4-Bromo-2,6-dimethylbenzenesulfonyl chloride
4-Bromo-2,6-dinitrobenzenesulfonyl chloride
This comprehensive overview highlights the significance of 4-Bromo-2,6-dimethoxybenzenesulfonyl chloride in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propriétés
Formule moléculaire |
C8H8BrClO4S |
|---|---|
Poids moléculaire |
315.57 g/mol |
Nom IUPAC |
4-bromo-2,6-dimethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO4S/c1-13-6-3-5(9)4-7(14-2)8(6)15(10,11)12/h3-4H,1-2H3 |
Clé InChI |
VFGKYMFMCXXPTP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1S(=O)(=O)Cl)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B15361655.png)
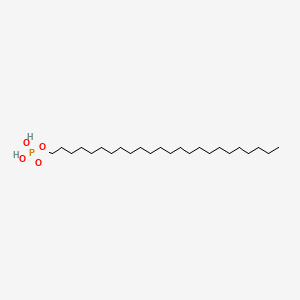
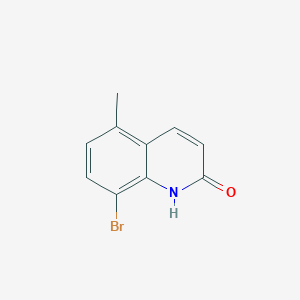
![[2-Oxo-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]ethyl] 2-methylprop-2-enoate](/img/structure/B15361668.png)
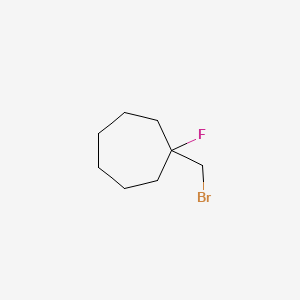
![3,4-dihydro-6-methyl-2H-Pyrano[3,2-b]pyridin-4-amine](/img/structure/B15361678.png)
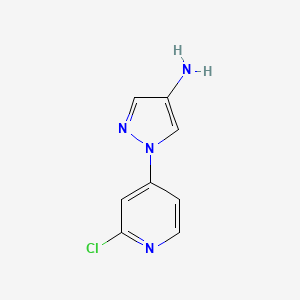
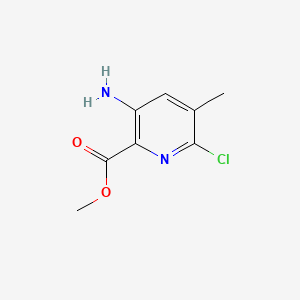
![tert-Butyl 6-chloro-5-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15361705.png)
![2,2-Difluoro-5-(-2-nitro-vinyl)-benzo[1,3]dioxole](/img/structure/B15361714.png)
![(2S)-2-amino-N-[(4-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B15361718.png)
![2-Methyl-1-oxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B15361724.png)


